Cas no 96034-64-9 (Side chain for meropenem)

Side chain for meropenem structure
Side chain for meropenem structure
اسم المنتج:Side chain for meropenem
كاس عدد:96034-64-9
وسط:C15H19N3O5S
ميغاواط:353.39346241951
MDL:MFCD08063348
CID:61822
PubChem ID:253661888

Side chain for meropenem الخواص الكيميائية والفيزيائية

الاسم و المعرف

    • (2S,4S)-4-Nitrobenzyl 2-(dimethylcarbamoyl)-4-mercaptopyrrolidine-1-carboxylate
    • side chain for meropenem
    • (2s,4s)-2-(dimethylaminocarbonyl)-4-mercapto-1-(p-nitrobenzyloxycarbonyl)-1-pyrrolidine
    • (2s-cis)-2-[(dimethylamino)carbonyl]-4-mercapto-1-pyrrolidinecarboxylic acid (4-nitrophenyl) methyl ester
    • (2S,4S)-2-( dimethylamino-carbonyl)-4-mercapto-1-(p-nitrobenzyloxycarbonyl)-1-pyrrolidine
    • 2S-CIS
    • (2S-cis)-2-[(dimethylamino)carbonyl]-4-mercapto-1-pyrrolidinecarboxylic acid
    • (2S,4R)-2-carboxylic-4-hydroxy-1-(p-nitrobenzyloxycarbonyl)-1-pyrrolidine
    • Intermaterial of the side for penem
    • Meropenem Side Chain
    • 4-Nitrobenzyl (2S,4S)-2-(Dimethylcarbamoyl)-4-mercapto-1-pyrrolidinecarboxylate
    • ((2S,4S)-4-Nitrobenzyl 2-(dimethylcarbamony)-4-mercaptopyrrolidine-1-carboxylate
    • Side chain for Meropenem(2S-CIS)
    • (2S,4S)-2-(Dimethylaminocarbonyl)-4-mercapto-1-(p-nitrobenzyloxycarbonyl)pyrrolidine
    • (2S,4S)-2-(Dimethylcarbamoyl)-4-mercapto-1-pyrrolidinecarboxylic Acid 4-Nitrobenzyl Ester
    • (2S,4S)-2-(Dimethylaminocarbonyl)-4-mercapto-1-(4'-nitrobenzyloxycarbonyl)-1-pyrrolidine
    • (4-Nitrophenyl)methyl (2S,4S)-2-(dimethylcarbamoyl)-4-sulfanylpyrrolidine-1-carboxylate
    • enzyl ester
    • VGLBNJWGUYQZHD-STQMWFE
    • (4-Nitrophenyl)methyl (2S,4S)-2-[(dimethylamino)carbonyl]-4-mercapto-1-pyrrolidinecarboxylate (ACI)
    • 1-Pyrrolidinecarboxylic acid, 2-[(dimethylamino)carbonyl]-4-mercapto-, (4-nitrophenyl)methyl ester, (2S-cis)- (ZCI)
    • (2S,4S)-2-Dimethylaminocarbonyl-4-mercapto-1-(p-nitrobenzyloxycarbonyl)-pyrrolidine
    • (2S,4S)-N,N-Dimethyl-1-(4-nitrobenzyloxycarbonyl)-4-mercaptopyrrolidine-2-carboxamide
    • (2S,4S)-1-(p-nitrobenzyloxycarbonyl)-2-dimethylcarbamoyl-4-mercaptopyrrolidine
    • DTXSID20446628
    • (2S,4S)-4-Nitrobenzyl2-(dimethylcarbamoyl)-4-mercaptopyrrolidine-1-carboxylate
    • AKOS025395654
    • AKOS015919512
    • Q-101434
    • (2S,4S)-2-(Dimethylaminocarblnyl)-4-mercapto-1-(4'-nitrobenzyloxycarbonyl)-1-pyrrolidine
    • (4-nitrophenyl)methyl 2-(dimethylcarbamoyl)-4-sulfanyl-pyrrolidine-1-carboxylate
    • CS-W006146
    • 96034-64-9
    • AS-13574
    • 4-nitrobenzyl (2S,4S)-2-[(dimethylamino)carbonyl]-4- mercaptopyrrolidine-1-carboxylate
    • (2S,4S)-dimethylcarbamoyl-1-(4-nitrobenzyloxycarbonyl)-4-mercaptopyrrolidine
    • 2S CIS PNB(SIDE CHAIN)
    • 1-Pyrrolidinecarboxylic acid, 2-[(dimethylamino)carbonyl]-4-mercapto-,(4-nitrophenyl)methyl ester, (2S,4S)-
    • SCHEMBL336792
    • BCP22934
    • (2S,4S)-2-dimethylcarbamoyl-1-(4-nitrobenzyloxycarbonyl)-4-mercaptopyrrolidine
    • 4-Nitrobenzyl (2S,4S)-2-(dimethylcarbamoyl)-4-sulfanyl-1-pyrrolidinecarboxylate, Antibiotic for Culture Media Use Only
    • AC-5311
    • 4-Nitrobenzyl (2S,4S)-2-[(dimethylamino)carbonyl]-4-mercaptopyrrolidine-1-carboxylate
    • MFCD08063348
    • N0828
    • Side chain for meropenem
    • MDL: MFCD08063348
    • نواة داخلي: 1S/C15H19N3O5S/c1-16(2)14(19)13-7-12(24)8-17(13)15(20)23-9-10-3-5-11(6-4-10)18(21)22/h3-6,12-13,24H,7-9H2,1-2H3/t12-,13-/m0/s1
    • مفتاح Inchi: VGLBNJWGUYQZHD-STQMWFEESA-N
    • ابتسامات: C(N1C[C@@H](S)C[C@H]1C(=O)N(C)C)(=O)OCC1C=CC([N+](=O)[O-])=CC=1

حساب السمة

  • نوعية دقيقة: 353.10500
  • النظائر كتلة واحدة: 353.10454189g/mol
  • النظائر الذرية العد: 0
  • الرابطة الهيدروجينية المانحين العد: 1
  • عدد مستقبلات الهيدروجين بوند: 6
  • عدد الذرات الثقيلة: 24
  • تدوير ملزمة العد: 4
  • تعقيدات: 488
  • رابطة تساهمية وحدة العد: 1
  • مركز ستيريو الذرية العد: 2
  • عدد غير محدد من مراكز ستيريو الذرية: 0
  • السندات الثابتة ستيريو مركز العد: 0
  • غير محدد بوند مركز ستيريو العد: 0
  • طوبولوجي سطح القطب: 96.7
  • إكسلوغ 3: 1.5

الخصائص التجريبية

  • اللون / الشكل: No data available
  • كثيف: 1.36
  • نقطة انصهار: 117.0 to 121.0 deg-C
  • نقطة الغليان: 555.8°C at 760 mmHg
  • نقطة الوميض: 289.9±30.1 °C
  • انكسار: 1.611
  • بسا: 134.47000
  • لوغب: 2.15340
  • دوران محددة: +8.5 ° - +10.5 ° (c=1% w/v in Chloroform)

Side chain for meropenem أمن المعلومات

Side chain for meropenem بيانات الجمارك

  • رمز النظام المنسق:2933990090
  • بيانات الجمارك:

    China Customs Code:

    2933990090

    Overview:

    2933990090. Other heterocyclic compounds containing only nitrogen heteroatoms. VAT:17.0%. Tax refund rate:13.0%. Regulatory conditions:nothing. MFN tariff:6.5%. general tariff:20.0%

    Declaration elements:

    Product Name, component content, use to, Please indicate the appearance of Urotropine, 6- caprolactam please indicate the appearance, Signing date

    Summary:

    2933990090. heterocyclic compounds with nitrogen hetero-atom(s) only. VAT:17.0%. Tax rebate rate:13.0%. . MFN tariff:6.5%. General tariff:20.0%

Side chain for meropenem الأسعارأكثر . >>

مشروع No. اسم المنتج Cas No. نقاء مواصفة الأسعار وقت التحديث استفسار
abcr
AB336613-5 g
(2S,4S)-2-(Dimethylaminocarblnyl)-4-mercapto-1-(4'-nitrobenzyloxycarbonyl)-1-pyrrolidine, 95%; .
96034-64-9 95%
5 g
€131.10 2023-07-19
TRC
D456550-1000mg
(2S,4S)-2-(Dimethylaminocarbonyl)-4-mercapto-1-(p-nitrobenzyloxycarbonyl)-1-pyrrolidine
96034-64-9
1g
$253.00 2023-05-18
TRC
D456550-250mg
(2S,4S)-2-(Dimethylaminocarbonyl)-4-mercapto-1-(p-nitrobenzyloxycarbonyl)-1-pyrrolidine
96034-64-9
250mg
$75.00 2023-05-18
Ambeed
A186448-100g
(2S,4S)-4-Nitrobenzyl 2-(dimethylcarbamoyl)-4-mercaptopyrrolidine-1-carboxylate
96034-64-9 98%
100g
$111.0 2025-02-20
Ambeed
A186448-500g
(2S,4S)-4-Nitrobenzyl 2-(dimethylcarbamoyl)-4-mercaptopyrrolidine-1-carboxylate
96034-64-9 98%
500g
$554.0 2025-02-20
Ambeed
A186448-1g
(2S,4S)-4-Nitrobenzyl 2-(dimethylcarbamoyl)-4-mercaptopyrrolidine-1-carboxylate
96034-64-9 98%
1g
$6.0 2025-02-20
SHANG HAI SHAO YUAN SHI JI Co., Ltd.
J20_300987-250mg
(2S,4S)-2-(DIMETHYLAMINOCARBONYL)-4-MERCAPTO-1-(P-NITROBENZYLOXYCARBONYL)PYRROLIDINE
96034-64-9
250mg
¥1012.0 2021-12-02
SHANG HAI SHAO YUAN SHI JI Co., Ltd.
J20_300987-5g
(2S,4S)-2-(DIMETHYLAMINOCARBONYL)-4-MERCAPTO-1-(P-NITROBENZYLOXYCARBONYL)PYRROLIDINE
96034-64-9
5g
¥5632.0 2021-12-02
abcr
AB336613-100 g
(2S,4S)-2-(Dimethylaminocarblnyl)-4-mercapto-1-(4'-nitrobenzyloxycarbonyl)-1-pyrrolidine, 95%; .
96034-64-9 95%
100 g
€660.00 2023-07-19
SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd.
S47810-250mg
(2S,4S)-4-Nitrobenzyl 2-(dimethylcarbamoyl)-4-mercaptopyrrolidine-1-carboxylate
96034-64-9 98%
250mg
¥12.0 2023-09-09

Side chain for meropenem طريقة الإنتاج

طريقة الإنتاج 1

رد فعل الشرط
1.1 Solvents: Tetrahydrofuran ,  Water ;  1 h, cooled
المراجع
Improved process for producing intermediate for side chain of carbapenem
, World Intellectual Property Organization, , ,

طريقة الإنتاج 2

رد فعل الشرط
1.1 Reagents: Isopropyl chloroformate ,  Triethylamine ,  Methanesulfonyl chloride ,  Tributylphosphine ,  Sodium chloride ,  Sodium hydrosulfide Solvents: Dichloromethane ,  Water ;  0 - 3 °C
المراجع
Continuous production method for meropenem side chain from O powder and activator and device
, China, , ,

طريقة الإنتاج 3

رد فعل الشرط
1.1 Reagents: Ethylenediaminetetraacetic acid ,  Disodium sulfide ,  Magnesium chloride ,  Polyoxyethylene sorbitan monooleate ,  Sorbitan (ester) Catalysts: Serine O-acetyltransferase ,  Acetylserine sulfhydrylase Solvents: Water ;  pH 7, 35 °C
المراجع
Bioconversion method of penem pharmaceutical intermediate
, China, , ,

طريقة الإنتاج 4

رد فعل الشرط
1.1 Reagents: Diisopropylethylamine ;  3 h, 0 - 5 °C
المراجع
Process for preparation of penem pharmaceutical thiol side chain
, China, , ,

طريقة الإنتاج 5

رد فعل الشرط
1.1 Reagents: Diisopropylethylamine Solvents: Dimethylformamide ;  10 min, 0 - 5 °C
1.2 3 h, 0 - 5 °C
1.3 Reagents: Water
المراجع
Penem pharmaceutical intermediate and preparation method thereof
, China, , ,

طريقة الإنتاج 6

رد فعل الشرط
1.1 Catalysts: Acetyl chloride Solvents: Methanol ;  6 h, rt
المراجع
Deacetylation of thioacetate using acetyl chloride in methanol
Tewari, Neera; Nizar, Hashim; Mane, Avinash; George, Vinod; Prasad, Mohan, Synthetic Communications, 2006, 36(13), 1911-1914

طريقة الإنتاج 7

رد فعل الشرط
1.1 Reagents: Triphenylphosphine ,  Diethyl azodicarboxylate Solvents: Tetrahydrofuran ;  0.5 h, 0 °C; 1 h, 0 °C
1.2 0.5 h, 0 °C; 1 h, 0 °C; 2 h, rt
1.3 Reagents: Sodium hydroxide Solvents: Methanol ,  Water ;  0.5 h, cooled; 0.5 h, cooled
1.4 Reagents: Hydrochloric acid Solvents: Water ;  acidified
المراجع
New synthesis method of sidechain of meropenem
Lin, Qi-si; Mou, Jie; Zhang, Ling, Guangzhou Huagong, 2013, 41(22), 47-48

طريقة الإنتاج 8

رد فعل الشرط
1.1 Reagents: Tributylphosphine Solvents: Tetrahydrofuran ,  Water ;  30 min, rt
المراجع
Method for synthesis of Meropenem
, China, , ,

طريقة الإنتاج 9

رد فعل الشرط
1.1 Solvents: Acetone ;  rt → 10 °C
1.2 Reagents: Triethylamine ;  15 - 20 °C; 30 min, 15 - 20 °C
المراجع
Method for preparation of bicyclic intermediate and application for preparation penem-like side chain
, World Intellectual Property Organization, , ,

طريقة الإنتاج 10

رد فعل الشرط
1.1 Catalysts: Potassium hydroxide Solvents: Ethyl acetate ,  Water ;  25 °C
1.2 Reagents: Acetic acid Solvents: Water ;  pH 7.0
المراجع
Method for green preparation of purification meropenem side chain
, China, , ,

طريقة الإنتاج 11

رد فعل الشرط
1.1 Reagents: Sodium hydroxide
المراجع
Some improvements in total synthesis of meropenem
Hu, Lai-Xing; Liu, Jun; Jin, Jie, Zhongguo Yiyao Gongye Zazhi, 2000, 31(7), 290-292

طريقة الإنتاج 12

رد فعل الشرط
1.1 Reagents: Potassium thioacetate Solvents: Dimethylformamide ;  rt → 35 °C; 15 h, 35 °C
1.2 Reagents: Water ;  1 h, 0 °C
1.3 Reagents: Sodium hydroxide Solvents: Methanol ,  Dichloromethane ,  Water ;  rt → -18 °C; 10 min, -18 °C
1.4 Reagents: Hydrochloric acid Solvents: Water ;  pH 1
1.5 Reagents: Tributylphosphine Solvents: Methanol ;  cooled
المراجع
Process for preparation of intermediate for Meropenem
, China, , ,

طريقة الإنتاج 13

رد فعل الشرط
1.1 Reagents: Acetyl chloride Solvents: Methanol ;  5 h, 25 °C
المراجع
A process for the preparation of carbapenem compounds
, World Intellectual Property Organization, , ,

طريقة الإنتاج 14

رد فعل الشرط
1.1 Reagents: Sodium hydroxide Solvents: Methanol ,  Water ;  0 - 5 °C; 15 min, 0 - 15 °C
1.2 Reagents: Sodium hydroxide Solvents: Water ;  pH 10
1.3 Reagents: Hydrochloric acid Solvents: Water ;  pH 1
المراجع
Synthesis of meropenem trihydrate
Zhao, Yanfang; Hao, Jinheng; Li, Juan; Liu, Yajing; Yang, Youbin; et al, Zhongguo Yaowu Huaxue Zazhi, 2005, 15(2), 97-99

Side chain for meropenem Raw materials

Side chain for meropenem Preparation Products

مقالات موصى بها

الموردين الموصى بهم
Suzhou Senfeida Chemical Co., Ltd
(CAS:96034-64-9)Side chain for meropenem
sfd1024
نقاء:99.9%
كمية:200kg
الأسعار ($):استفسار
Amadis Chemical Company Limited
(CAS:96034-64-9)(2S,4S)-2-(Dimethylaminocarbonyl)-4-mercapto-1-(p-nitrobenzyloxycarbonyl)-1-pyrrolidine
A845535
نقاء:99%
كمية:500g
الأسعار ($):499.0